Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-
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Overview
Description
Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of benzothiazole derivatives, including Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: Condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Cyclization Reactions: Cyclization of thioamide or carbon dioxide (CO2) as raw materials.
Copper-Catalyzed Condensation: Condensation of 2-aminobenzenethiols with nitriles.
Microwave Irradiation: One-pot multicomponent reactions using microwave irradiation.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
Benzothiazole derivatives undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions using reagents such as DMSO (Dimethyl sulfoxide) or molecular oxygen.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like DMF (Dimethylformamide), and catalysts such as copper or iodine. Major products formed from these reactions depend on the specific substituents and reaction conditions used.
Scientific Research Applications
Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- has several scientific research applications:
Medicinal Chemistry: Used in the development of anti-cancer, anti-bacterial, and anti-tuberculosis agents.
Agriculture: Employed as plant growth regulators and pesticides.
Materials Science: Utilized in the creation of fluorescence materials, imaging reagents, and electroluminescent devices.
Biological Research: Acts as enzyme inhibitors and neuroprotective agents.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its anti-cancer and anti-bacterial properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-Substituted Benzothiazoles: These compounds exhibit a range of biological activities, including anti-inflammatory and anti-viral effects.
Properties
Molecular Formula |
C22H27NO2S2 |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
2-[(4-octylphenyl)methylsulfonyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H27NO2S2/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)17-27(24,25)22-23-20-11-8-9-12-21(20)26-22/h8-9,11-16H,2-7,10,17H2,1H3 |
InChI Key |
WLCGNGHWLCADEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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